molecular formula C7H9N3S3 B2976105 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide CAS No. 130089-89-3

4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide

Cat. No. B2976105
CAS RN: 130089-89-3
M. Wt: 231.35
InChI Key: AKJRCBQXRLLJSO-UHFFFAOYSA-N
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Description

4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide is a useful research compound. Its molecular formula is C7H9N3S3 and its molecular weight is 231.35. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research demonstrates the compound's involvement in the synthesis of thioureas and N-acylthioureas, highlighting its potential as a precursor in producing compounds with varied biological activities (Katritzky et al., 2004). Additionally, the compound plays a role in the solvent-base-controlled synthesis of 1,2,3-thiadiazoles and 1,2,3-triazoles, indicating its versatility in organic synthesis and the possibility of creating molecules with switchable properties (Filimonov et al., 2017).

Biological Activities

A notable application is in the development of antimicrobial agents. Derivatives synthesized from compounds structurally related to 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide have been investigated for their antimicrobial properties, underscoring the potential of these compounds in medicinal chemistry (Demirbaş et al., 2009).

Enzyme Inhibition

The compound's derivatives have been studied as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, suggesting their application in developing anticancer agents. This research indicates the compound's utility in creating selective enzyme inhibitors that could be used in cancer therapy (Ilies et al., 2003).

properties

IUPAC Name

4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S3/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJRCBQXRLLJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide

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